Hexamethylbiphenyl
Description
Contextualization within Biphenyl (B1667301) Chemistry Research
Biphenyls are a class of aromatic hydrocarbons that have been the subject of extensive research due to their unique structural and electronic properties. Unsubstituted biphenyl is not planar; the two rings are twisted relative to each other to minimize steric crowding between the ortho-hydrogens. libretexts.org This rotation around the central carbon-carbon single bond is relatively free. cutm.ac.in However, the introduction of substituents, especially at the ortho positions, dramatically alters the molecule's conformational dynamics. cutm.ac.inlibretexts.org
Hexamethylbiphenyl, with its six methyl groups, represents a highly substituted biphenyl. The presence of these bulky groups significantly restricts rotation around the central bond, a phenomenon known as steric hindrance. cutm.ac.inwikipedia.org This restriction is a cornerstone of a field of stereochemistry called atropisomerism, where stereoisomers arise from hindered rotation about a single bond. cutm.ac.inyoutube.com Therefore, research on this compound provides a clear and exaggerated model for studying the effects of substitution on the conformational behavior of biphenyl systems.
Historical Perspectives on Sterically Hindered Biphenyl Systems
The study of sterically hindered biphenyls has a rich history, dating back to the early 20th century. In 1922, Christie and Kenner provided the first experimental proof of hindered rotation in a substituted biphenyl by resolving the enantiomers of 6,6′-dinitrobiphenyl-2,2′-dicarboxylic acid. acs.orgunibo.it This seminal work established that bulky ortho substituents could create a significant energy barrier to rotation, leading to isolable stereoisomers. acs.orgunibo.it
Initially, research was limited to highly substituted biphenyls with rotational barriers substantial enough to allow for the separation of enantiomers at room temperature, typically above 20 kcal/mol. libretexts.orgacs.org The term "atropisomerism" was later coined by Kuhn in 1933 to describe this phenomenon. unibo.itee-net.ne.jp Early investigations primarily relied on measuring rates of racemization or mutarotation to understand the rotational barriers. acs.org The development of advanced analytical techniques, such as dynamic nuclear magnetic resonance (NMR) spectroscopy, has since enabled the study of biphenyls with much lower rotational barriers, including those with only a single ortho-substituent. acs.orgscispace.com
Significance of this compound as a Model Compound in Fundamental Studies
This compound serves as an exemplary model compound for several fundamental studies in chemistry. Its highly symmetric yet sterically crowded structure allows for focused investigation into specific phenomena without the complications of multiple functional groups.
Furthermore, this compound is a valuable tool for understanding atropisomerism . While this compound itself is not chiral, the principles of hindered rotation it demonstrates are directly applicable to chiral substituted biphenyls. cutm.ac.inyoutube.com Studying the rotational barriers in this compound helps in predicting the stability of atropisomers in other, more complex systems. mdpi.com
The synthesis of this compound and its derivatives also provides a platform for developing and refining synthetic methodologies for creating sterically hindered biaryl compounds. nih.govnih.gov Techniques like the Ullmann coupling and the Suzuki-Miyaura coupling are often employed, and their efficiency in forming bonds between highly substituted aryl groups can be benchmarked using systems like this compound. nih.govnih.govrsc.org
Overview of Key Academic Research Areas for Highly Substituted Biphenyls
The study of highly substituted biphenyls, with this compound as a key reference, encompasses several active areas of academic research:
Asymmetric Synthesis: Chiral, highly substituted biphenyls are valuable as ligands in asymmetric catalysis. slideshare.net Understanding the factors that control the rotational stability of these molecules is crucial for designing effective and highly selective catalysts.
Materials Science: The rigid and well-defined structures of substituted biphenyls make them attractive building blocks for new materials. tandfonline.com For instance, they have been incorporated into polymers to enhance thermal stability and solubility. tandfonline.com Their unique electronic properties are also being explored for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. ontosight.ai
Medicinal Chemistry: The concept of atropisomerism is increasingly recognized as important in drug design, as different atropisomers of a drug molecule can have vastly different biological activities. Studies on model compounds like this compound contribute to a better understanding of how to control and predict the stereochemical outcome of synthetic routes to such drugs.
Computational Chemistry: Highly substituted biphenyls present a challenge for computational methods to accurately predict their conformations and rotational energy barriers. acs.orgmdpi.com Experimental data on molecules like this compound are vital for benchmarking and improving the accuracy of theoretical models. scispace.comacs.org These computational studies, in turn, provide deeper insights into the nature of steric and electronic effects that govern the behavior of these molecules. scielo.org.mx
Data Tables
Table 1: Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₈H₂₄ | ontosight.ai |
| Alternate Name | 2,2',4,4',6,6'-hexamethylbiphenyl | ontosight.ai |
| Appearance | White crystalline solid | ontosight.ai |
| Melting Point | ~166-168°C | ontosight.ai |
| Solubility | Insoluble in water; soluble in ethanol, chloroform, benzene (B151609) | ontosight.ai |
Table 2: Comparison of Synthetic Methods for Sterically Hindered Biphenyls
| Method | Description | Advantages | Disadvantages |
| Ullmann Coupling | Copper-catalyzed reaction of two aryl halides. | Can be used for symmetrical biphenyls. | Often requires harsh reaction conditions (high temperatures) and can have low yields, especially for unsymmetrical products. nih.govuky.edu |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. wikipedia.orgbyjus.com | Milder reaction conditions, higher yields, greater functional group tolerance. byjus.comresearchgate.net Widely used for synthesizing a variety of substituted biphenyls. wikipedia.orgbyjus.com | Can be sensitive to steric hindrance, requiring specialized catalysts and ligands for highly substituted systems. nih.govresearchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
56667-01-7 |
|---|---|
Molecular Formula |
C18H22 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
1,2,3-trimethyl-4-(2,3,4-trimethylphenyl)benzene |
InChI |
InChI=1S/C18H22/c1-11-7-9-17(15(5)13(11)3)18-10-8-12(2)14(4)16(18)6/h7-10H,1-6H3 |
InChI Key |
CGEIJASJNVVERB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C2=C(C(=C(C=C2)C)C)C)C)C |
Origin of Product |
United States |
Synthetic Methodologies for Hexamethylbiphenyl and Its Functionalized Derivatives
Classical Coupling Reactions for Biphenyl (B1667301) Core Construction
The formation of the central carbon-carbon bond between the two phenyl rings is the cornerstone of hexamethylbiphenyl synthesis. Classical cross-coupling reactions are frequently employed for this purpose, with the Ullmann-type and Suzuki-Miyaura reactions being prominent examples.
Ullmann-type Coupling and Modifications
The Ullmann reaction, a classic method for biaryl synthesis, traditionally involves the copper-mediated coupling of two aryl halides. byjus.comwikipedia.org The synthesis of symmetric biaryls, such as this compound, can be achieved by the homo-coupling of an appropriately substituted aryl halide. For instance, the reaction of 1-iodo-2,3,5-trimethylbenzene (B15066625) in the presence of copper could theoretically yield 2,2',3,3',5,5'-hexamethylbiphenyl. The traditional Ullmann reaction often requires high temperatures and stoichiometric amounts of copper. wikipedia.orgorganic-chemistry.org
Modifications to the classical Ullmann conditions have been developed to improve yields and expand the substrate scope. These can include the use of activated copper powders, high-boiling point solvents, and ligands to stabilize the organocopper intermediates. While effective for some systems, the harsh conditions of the Ullmann reaction can limit its applicability for substrates with sensitive functional groups.
A notable example of a related phenol (B47542) coupling is the synthesis of racemic 4,4'-dihydroxy-2,2',3,3',6,6'-hexamethylbiphenyl from 2,3,5-trimethylphenol (B45783) using ferric chloride (FeCl3) as the coupling agent. rsc.org
Suzuki-Miyaura and other Cross-Coupling Approaches
The Suzuki-Miyaura cross-coupling reaction has become one of the most versatile and widely used methods for the synthesis of biphenyls due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. wikipedia.orglibretexts.org This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide. wikipedia.org
For the synthesis of this compound, a Suzuki-Miyaura approach would involve the coupling of a halotrimethylbenzene with a trimethylphenylboronic acid. For example, the reaction of 1-bromo-2,3,5-trimethylbenzene (B3051104) with 2,4,6-trimethylphenylboronic acid in the presence of a palladium catalyst and a base would yield 2,3,5,2',4',6'-hexamethylbiphenyl. The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, ligands, base, and solvent. wikipedia.org The use of bulky phosphine (B1218219) ligands can be particularly effective for coupling sterically hindered substrates. wikipedia.org
Other cross-coupling reactions, such as the Stille coupling (using organostannanes), can also be employed for the synthesis of sterically hindered biphenyls. smolecule.com
Advanced Synthetic Strategies for Selective Methylation and Functionalization
The synthesis of functionalized this compound derivatives often requires more sophisticated strategies to control the position of substituents on the biphenyl core.
Regioselective and Stereoselective Functionalization Techniques
Achieving regioselectivity in the functionalization of pre-formed biphenyl scaffolds can be challenging. Directed ortho-metalation (DoM) is a powerful strategy that utilizes a directing group to guide the deprotonation and subsequent functionalization of a specific ortho position. nih.gov For example, a hydroxyl or amide group on a biphenyl ring can direct a strong base to remove a proton from an adjacent position, allowing for the introduction of an electrophile at that specific site.
Stereoselective functionalization becomes critical when dealing with atropisomeric biphenyls, which possess axial chirality due to restricted rotation around the C-C single bond. The introduction of bulky ortho substituents can lead to the formation of stable atropisomers.
Introduction of Diverse Functional Groups (e.g., Hydroxy, Amino, Carboxy)
The introduction of functional groups like hydroxyl (-OH), amino (-NH2), and carboxyl (-COOH) can be achieved either by starting with functionalized precursors or by functionalizing the this compound core.
Hydroxy Group: Hydroxylated hexamethylbiphenyls can be synthesized from corresponding phenols, as seen in the FeCl3-mediated coupling of 2,3,5-trimethylphenol. rsc.org Alternatively, methoxy (B1213986) groups can serve as precursors to hydroxyl groups, which can be deprotected using reagents like boron tribromide (BBr3).
Amino Group: Amino groups can be introduced via the reduction of nitro groups or through palladium-catalyzed amination reactions (Buchwald-Hartwig amination) on halogenated hexamethylbiphenyls.
Carboxy Group: Carboxylic acid functionalities can be installed by the oxidation of methyl groups or by the carbonation of an organometallic intermediate (e.g., an organolithium or Grignard reagent) derived from a halogenated this compound.
Asymmetric Synthesis of Chiral this compound Analogs
The synthesis of enantiomerically pure chiral this compound analogs is of great interest due to their applications as chiral ligands and catalysts in asymmetric synthesis. snnu.edu.cnbeilstein-journals.orgpnas.org Atropisomers, which are stereoisomers resulting from hindered rotation about a single bond, are a key feature of many chiral biphenyls. snnu.edu.cnsnnu.edu.cn
Several strategies have been developed for the asymmetric synthesis of chiral biphenyls:
Resolution of Racemates: This classical approach involves separating a racemic mixture of chiral biphenyls into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent or through chiral chromatography. rsc.org For example, racemic 4,4'-dihydroxy-2,2',3,3',6,6'-hexamethylbiphenyl has been resolved by inclusion complexation with a chiral host. rsc.org
Asymmetric Cross-Coupling Reactions: The use of chiral ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can induce asymmetry and lead to the formation of one enantiomer in excess. researchgate.net Chiral phosphine ligands are commonly employed for this purpose. pnas.org
Auxiliary-Controlled Synthesis: A chiral auxiliary can be attached to one of the coupling partners to direct the stereochemical outcome of the biaryl bond formation. The auxiliary is then removed in a subsequent step.
Central-to-Axial Chirality Transfer: This strategy involves the use of a molecule with a pre-existing stereocenter to control the formation of axial chirality in the biphenyl product. beilstein-journals.org
The development of new and efficient methods for the asymmetric synthesis of atropisomeric biphenyls remains an active area of research, with a focus on creating ligands that can achieve high enantioselectivity for a broad range of substrates. snnu.edu.cn
Enantioselective Approaches to Axially Chiral Systems
The synthesis of axially chiral biaryls, a class of compounds to which functionalized this compound derivatives belong, is a significant focus of modern organic chemistry. These molecules are characterized by a chiral axis, which arises from restricted rotation (atropisomerism) around the single bond connecting the two aryl rings. This structural feature makes them valuable as chiral ligands and catalysts in asymmetric synthesis.
Several enantioselective strategies have been developed to access these chiral structures. One major approach is atroposelective coupling , where two prochiral aryl fragments are joined together under the control of a chiral catalyst to favor the formation of one enantiomer over the other. For instance, chiral catalyst systems, such as those involving N,N'-dioxides with scandium(III) or vanadium-based catalysts, have been effectively used in the asymmetric oxidative coupling of phenolic compounds to create chiral biaryls. numberanalytics.com While direct application to this compound itself is not extensively documented, the underlying principles of these catalytic asymmetric cross-coupling reactions are broadly applicable to the synthesis of its functionalized derivatives.
Another powerful technique involves the use of chiral auxiliaries . libretexts.org In this method, a prochiral biaryl precursor is covalently bonded to a readily available, enantiomerically pure molecule (the chiral auxiliary). This auxiliary then directs the stereochemical outcome of a subsequent reaction that establishes the chiral axis. Once the desired atropisomer is formed, the auxiliary is cleaved off, yielding the enantiomerically enriched biaryl product. libretexts.org
Furthermore, dynamic kinetic resolution (DKR) represents a highly efficient strategy for obtaining enantiomerically pure atropisomers. wikipedia.org This process is applicable when the enantiomers of a chiral molecule can interconvert (racemize) under the reaction conditions. A chiral catalyst or reagent is used to selectively react with one of the rapidly interconverting enantiomers, effectively converting the entire racemic mixture into a single, enantiomerically enriched product, thus allowing for theoretical yields of up to 100%. wikipedia.org
Resolution Methods for Racemic this compound Derivatives
For cases where an enantioselective synthesis is not employed, the separation of a racemic mixture of a this compound derivative into its individual enantiomers is necessary. This process is known as chiral resolution.
A well-established and effective technique is classical resolution via diastereomeric salt formation . organic-chemistry.org This method is particularly suitable for racemic biaryls that contain acidic or basic functional groups. The racemic mixture is reacted with an enantiomerically pure resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. libretexts.org Since diastereomers have different physical properties, they can be separated by methods such as fractional crystallization. organic-chemistry.org After separation, the individual diastereomers are treated to remove the resolving agent, thereby liberating the pure enantiomers of the original compound.
A specific example is the resolution of racemic 2,2',4,4',6,6'-hexamethyl-3,3'-dicarboxybiphenyl. This was achieved by reacting the racemic diacid with the naturally occurring chiral alkaloid, brucine (B1667951), in ethanol. The diastereomeric salt formed between the (+)-enantiomer of the diacid and brucine was found to be less soluble and crystallized out of the solution, allowing for its separation by filtration. Subsequent treatment of this salt with an acid regenerated the enantiomerically pure (+)-diacid. The (-)-enantiomer could then be recovered from the mother liquor.
| Resolving Agent | Target Compound | Solvent | Separation Method |
| (-)-Brucine | (±)-2,2',4,4',6,6'-Hexamethyl-3,3'-dicarboxybiphenyl | Ethanol | Fractional Crystallization |
In addition to classical resolution, chiral chromatography , particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), is a powerful modern technique for both analytical and preparative-scale separation of enantiomers of this compound derivatives.
Large-Scale Preparative Methods for Research Applications
The availability of this compound in substantial quantities is crucial for its use in various fields of research. The Ullmann coupling reaction is a classical and reliable method for the synthesis of symmetrical biaryls and is well-suited for the large-scale preparation of 2,2',4,4',6,6'-hexamethylbiphenyl. wikipedia.org
This reaction involves the copper-promoted coupling of an aryl halide. For the synthesis of this compound, the readily available starting material is 2-iodo-1,3,5-trimethylbenzene (isoduryl iodide). The reaction is typically carried out by heating the isoduryl iodide with copper bronze at elevated temperatures, often in a sealed tube or under reflux in a high-boiling inert solvent. wikipedia.org The copper facilitates the formation of an organocopper intermediate, which then couples with another molecule of the aryl halide to form the carbon-carbon bond of the biphenyl system. The reaction generally provides good yields of the desired product, which can be purified by standard techniques such as recrystallization.
| Reactant | Reagent | Conditions | Product |
| 2-Iodo-1,3,5-trimethylbenzene | Copper bronze | Elevated temperature | 2,2',4,4',6,6'-Hexamethylbiphenyl |
This method remains a practical and efficient approach for obtaining gram-scale or larger quantities of this compound for research purposes.
Stereochemical and Conformational Analysis of Hexamethylbiphenyl
Intrinsic Molecular Geometry and Torsional Angles of the Biphenyl (B1667301) Linkage
The fundamental geometry of the biphenyl linkage is defined by the torsional or dihedral angle between the two phenyl rings. In unsubstituted biphenyl, a delicate balance exists between the stabilizing effect of π-conjugation, which favors a planar conformation, and the destabilizing steric repulsion between the ortho-hydrogen atoms, which favors a twisted structure. This results in a modest torsional angle of approximately 45° in the gas phase. msu.edu
In hexamethylbiphenyl, specifically 2,2',4,4',6,6'-hexamethylbiphenyl, the steric hindrance is dramatically increased due to the presence of four methyl groups at the ortho positions. These bulky groups create severe non-bonded interactions, forcing the phenyl rings to adopt a conformation that minimizes this steric clash. Consequently, the torsional angle of the biphenyl linkage in heavily methylated biphenyls is significantly larger than in the parent molecule.
Crystal structure analyses of closely related this compound derivatives confirm a nearly perpendicular arrangement of the phenyl rings. For instance, 4,4′,6,6′-Hexamethylbiphenyl-3,3′,5,5′-tetrayltetramethylene tetraacetate exhibits a dihedral angle of 82.71(2)°. nih.goviucr.org Similarly, 3,5-Dibromo-2′,3′,4′,5′,6′-pentamethyl-1,1′-biphenyl shows a dihedral angle of 84.0(3)°. nih.gov These findings indicate that the intrinsic molecular geometry of this compound is characterized by a highly twisted structure with a torsional angle approaching 90°, effectively minimizing the steric repulsion between the ortho-methyl groups.
| Compound | Dihedral Angle (°) | Method |
| 4,4′,6,6′-Hexamethylbiphenyl-3,3′,5,5′-tetrayltetramethylene tetraacetate | 82.71 (2) | X-ray Crystallography |
| 3,5-Dibromo-2′,3′,4′,5′,6′-pentamethyl-1,1′-biphenyl | 84.0 (3) | X-ray Crystallography |
| Biphenyl (gas phase) | ~45 | Electron Diffraction |
Barriers to Rotation and Interconversion of Conformers
The interconversion of conformers in biphenyl systems occurs through rotation around the central carbon-carbon single bond. The energy required to overcome the rotational barrier is a direct measure of the conformational stability. For this rotation to occur, the molecule must pass through a planar or near-planar transition state, where steric hindrance is maximized.
In unsubstituted biphenyl, the barrier to rotation is relatively low, calculated to be approximately 6-8 kJ/mol. comporgchem.com However, in ortho-substituted biphenyls, this barrier increases dramatically with the size and number of the substituents. For 2,2',6,6'-tetrasubstituted biphenyls, the steric hindrance between the four ortho groups creates a very high rotational barrier, a phenomenon that gives rise to atropisomerism—the existence of isolable rotational isomers. drugdesign.orgwikipedia.org
Influence of Steric Hindrance from Methyl Groups on Conformation
Steric hindrance is the most dominant factor governing the conformation of this compound. nih.gov The presence of methyl groups at all four ortho positions (2, 2', 6, and 6') creates a highly crowded environment around the biphenyl linkage. cdnsciencepub.com This steric repulsion forces the two phenyl rings to twist away from a planar arrangement to the nearly orthogonal conformation discussed previously.
The steric effect arises from the repulsion between the electron clouds of the atoms or groups that are forced into close proximity. In the case of this compound, the primary steric clash occurs between the methyl groups on one ring and the methyl groups on the other. In any conformation approaching planarity, these groups would occupy the same region of space, leading to a massive increase in the molecule's potential energy. The twisted, high-dihedral-angle conformation represents the energetic minimum where these unfavorable interactions are alleviated.
To quantify the steric demand of substituents, the concept of A-values is often employed, particularly in the context of cyclohexane (B81311) conformational analysis. wikipedia.org An A-value represents the difference in Gibbs free energy (ΔG) between a conformer with the substituent in an axial position versus an equatorial position. wikipedia.org For a methyl group, the A-value is approximately 1.70-1.74 kcal/mol, quantifying the steric strain it introduces when forced into a crowded axial position. wikipedia.orgmasterorganicchemistry.com While A-values are specific to cyclohexane systems, they provide a useful measure of the intrinsic steric bulk of a methyl group, which is relevant to the interactions within this compound.
| Parameter | Description | Value (for Methyl Group) |
| A-Value | Energy difference between axial and equatorial conformers in cyclohexane. wikipedia.org | ~1.7 kcal/mol |
| Gauche Interaction | Steric strain from a 60° dihedral angle between substituents (e.g., two methyl groups in butane). libretexts.org | ~0.9 kcal/mol |
The study of dynamic molecular processes, such as bond rotation and conformational interconversion, often involves variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy. nih.govnih.gov By observing changes in the NMR spectrum as a function of temperature, one can deduce the rates of exchange between different conformations and calculate the energy barriers involved. researchgate.net
For this compound, the exceptionally high barrier to rotation means that the molecule is essentially "frozen" in a single, highly twisted conformation at room temperature. uu.nl Unlike molecules with low rotational barriers that rapidly interconvert between various conformers, this compound does not exhibit significant conformational dynamism under typical thermal conditions. The thermal energy available at room temperature is insufficient to overcome the activation energy for rotation around the central C-C bond. Consequently, one would not expect to see significant changes in its conformational state with moderate variations in temperature. The molecule is conformationally stable, and its properties are not averaged over multiple rapidly interconverting structures.
A-Values and Gauche Interactions in Substituted Systems
Axially Chiral Properties of this compound Derivatives
Axial chirality arises when a molecule lacks a chiral center but possesses an axis of chirality, around which substituents are arranged in a non-superimposable mirror image. stackexchange.com Substituted biphenyls are a classic example of this phenomenon, leading to what are known as atropisomers (isomers resulting from hindered rotation). wikipedia.org
For a biphenyl to be chiral, rotation around the central bond must be restricted, and each ring must lack a plane of symmetry along the biphenyl axis. stackexchange.comquora.com 2,2',4,4',6,6'-Hexamethylbiphenyl itself is achiral. Although rotation is severely restricted, each phenyl ring possesses a plane of symmetry that passes through the C1-C4 and C1'-C4' axes, meaning the molecule as a whole has a plane of symmetry and cannot be chiral.
However, derivatives of this compound can be designed to be axially chiral. This is achieved by introducing substituents that break the symmetry of the rings. For example, if the substituents at the 3- and 5-positions were different from each other, the plane of symmetry for each ring would be eliminated, resulting in a chiral molecule. The four ortho-methyl groups serve to lock the molecule into its chiral conformation by providing a high barrier to rotation.
Chiroptical Properties in Academic Investigations
This compound is a classic example of a molecule exhibiting atropisomerism, a form of axial chirality arising from hindered rotation around a single bond. wikipedia.org This rotational barrier is due to steric hindrance between the methyl groups on the two phenyl rings. As a result, individual rotational isomers (atropisomers) can be isolated. These atropisomers are non-superimposable mirror images of each other (enantiomers) and therefore exhibit optical activity. The chiroptical properties of this compound and its derivatives have been the subject of various academic investigations, primarily focusing on circular dichroism and optical rotation.
Solid-state circular dichroism (CD) and UV-Vis spectroscopy have been utilized to study the chiroptical properties of atropisomeric compounds, including this compound. researchgate.net These techniques are particularly valuable for characterizing chiral crystals of stereochemically labile atropisomers that result from Mirror Symmetry Breaking (MSB). researchgate.net In such studies, the solid-state environment restricts conformational flexibility, leading to more defined chiroptical signals compared to solutions.
Investigations into derivatives of this compound, such as 3,3',4,4',6,6'-hexamethylbiphenyl-2,2'-diol, have also provided insights into its chiroptical behavior. The chiroptical properties of these derivatives are often analyzed using CD and UV-vis spectroscopy. nih.govsemanticscholar.org For instance, the CD spectra of these diol derivatives are typically recorded in a solvent like methanol (B129727) and corrected by subtracting the solvent's spectrum. nih.govsemanticscholar.org
The study of chiroptical properties is not limited to experimental measurements. Computational methods are also employed to understand and predict the chiroptical response of molecules. While not specifically detailed for this compound in the provided context, the general approach involves using computational analysis of electronic circular dichroism (ECD) spectra to help assign the absolute configuration of chiral molecules. nih.gov
The resolution of racemic mixtures of this compound into its separate enantiomers is a crucial step for studying its chiroptical properties. One method involves the use of a chiral host compound to form an inclusion complex with one of the enantiomers, allowing for its separation. archive.org For example, a 1:1 inclusion complex of (+)-hexamethylbiphenyl has been successfully formed and isolated. archive.org Once separated, the chiroptical properties, such as optical rotation, of the individual enantiomers can be measured.
Advanced Spectroscopic Characterization and Electronic Structure Research
Vibrational Spectroscopy for Conformational Insight (e.g., Raman, FTIR)
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for investigating the molecular structure of hexamethylbiphenyl. surfacesciencewestern.comdbc.wroc.pl These techniques probe the vibrational modes of the molecule, which are sensitive to its conformation. researchgate.net The selection rules for IR and Raman spectroscopy are different; for a vibration to be IR active, it must involve a change in the dipole moment, whereas for it to be Raman active, a change in polarizability is necessary. libretexts.org This complementarity allows for a comprehensive vibrational analysis. japsonline.comresearchgate.net
Analysis of Methyl Group Vibrational Modes
The methyl groups in this compound give rise to characteristic vibrational modes that can be observed in its IR and Raman spectra. The C-H stretching vibrations of methyl groups typically appear in the 2850-3000 cm⁻¹ region. oup.com Specifically, asymmetric C-H stretching modes are found around 2962 cm⁻¹, while symmetric stretches occur near 2872 cm⁻¹. rsc.org Bending vibrations of the methyl group also provide structural information. The symmetric bend, often called the "umbrella mode," is typically observed around 1375 cm⁻¹. rsc.org
The presence of multiple methyl groups on the biphenyl (B1667301) framework leads to complex spectra where these modes can overlap. However, detailed analysis can still provide information on the local environment and conformation of these groups.
Table 1: Characteristic Vibrational Modes of Methyl Groups
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Type |
| Asymmetric C-H Stretch | ~2962 | IR, Raman |
| Symmetric C-H Stretch | ~2872 | IR, Raman |
| Asymmetric C-H Bend | ~1450 | IR, Raman |
| Symmetric C-H Bend (Umbrella) | ~1375 | IR, Raman |
This table presents generally accepted wavenumber ranges for methyl group vibrations. rsc.org
Correlation between Vibrational Spectra and Dihedral Angles
The dihedral angle between the two phenyl rings in biphenyl derivatives is a critical conformational parameter that significantly influences the vibrational spectra. researchgate.net Changes in this angle affect the extent of conjugation between the rings and alter the forces between non-bonded atoms, which in turn shifts the frequencies of various vibrational modes. classace.io
For substituted biphenyls, steric hindrance between the ortho-substituents, in this case, the methyl groups, forces the rings to adopt a non-planar conformation. oup.com Theoretical and experimental studies on related molecules have shown a direct correlation between the frequencies of certain ring-breathing modes and the torsional angle. mdpi.com For example, the Raman spectra of chlorinated biphenyls show distinct peaks whose positions are sensitive to the substitution pattern and the resulting dihedral angle. researchgate.net While specific frequency-angle correlations for this compound are not extensively documented in the provided literature, the principles established for other substituted biphenyls suggest that a similar relationship exists. Computational modeling using methods like Density Functional Theory (DFT) is often employed to calculate theoretical spectra for different dihedral angles and correlate them with experimental data. researchgate.netacs.org
Electronic Spectroscopy (e.g., UV-Vis Absorption and Emission)
Electronic spectroscopy, particularly UV-Visible absorption and emission spectroscopy, provides valuable information about the electronic structure of conjugated systems like this compound. msu.edu The absorption of UV or visible light corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. acs.org
Characterization of Electronic Transitions in Substituted Biphenyls
In biphenyl and its derivatives, the most prominent feature in the UV-Vis spectrum is the "conjugation band," which arises from a π → π* transition. oup.comlsu.edu The energy of this transition is highly sensitive to the electronic communication between the two phenyl rings. oup.com These transitions involve the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org
Other possible electronic transitions include n → π* transitions if non-bonding electrons are present, for instance, from hydroxyl substituents as in 2,2',3,3',5,5'-Hexamethyl-4,4'-dihydroxybiphenyl. researchgate.net These are generally much weaker than π → π* transitions. acs.org The specific wavelengths of absorption maxima (λ_max) and their intensities (molar absorptivity, ε) are characteristic of the molecule's electronic structure. msu.edu
Probing Conjugation and Twisting Effects
The degree of conjugation between the two phenyl rings is directly related to the dihedral angle. A more planar conformation allows for greater overlap of the π-orbitals, leading to a more extended conjugated system. This extension of conjugation lowers the energy gap between the HOMO and LUMO, resulting in a bathochromic (red) shift of the absorption maximum to longer wavelengths and a hyperchromic effect (increased intensity). libretexts.orgchemguide.co.uk
In this compound, the bulky methyl groups at the ortho positions (2, 2', and other adjacent positions depending on the isomer) cause significant steric hindrance, forcing the phenyl rings to twist out of planarity. oup.com This twisting disrupts the π-conjugation, leading to a hypsochromic (blue) shift and a hypochromic effect (decreased intensity) of the conjugation band compared to a planar biphenyl. oup.comoup.com Therefore, the position and intensity of the λ_max in the UV-Vis spectrum serve as a direct probe of the steric effects and the resulting non-planar conformation of this compound. oup.com
Table 2: UV-Vis Absorption Data for a this compound Derivative
| Compound | λ_max (nm) | Solvent | Transition Type |
| 2,2',5,5'-Tetramethyl-1,1'-biphenyl | ~265 | Not Specified | π → π* |
Data for a related tetramethyl derivative shows absorption in the UV region, characteristic of a twisted biphenyl system. nist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamics and Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for studying the structure, dynamics, and interactions of molecules in solution. uoguelph.carsc.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus. auremn.org
Furthermore, NMR is particularly powerful for studying dynamic processes. aps.org In sterically hindered biphenyls, the rotation around the central C-C single bond can be restricted. nih.gov Variable-temperature NMR experiments can be used to study the kinetics of this rotation. At low temperatures, if the rotation is slow on the NMR timescale, separate signals may be observed for non-equivalent methyl groups or aromatic protons. As the temperature increases, these signals may broaden and coalesce as the rate of rotation increases, a phenomenon that can be analyzed to determine the energy barrier to rotation. bhu.ac.inmdpi.com This provides quantitative insight into the conformational dynamics of the molecule. rsc.org
Table 3: ¹³C and ¹H NMR Spectral Data for 2,2',3,3',5,5'-Hexamethyl-4,4'-dihydroxybiphenyl
| Nucleus | Chemical Shift (ppm) | Assignment |
| ¹³C | 149.0 | C-OH |
| ¹³C | 129.7 | Aromatic C |
| ¹³C | 124.9 | Aromatic C |
| ¹³C | 123.6 | Aromatic C |
| ¹³C | 16.9 | Methyl C |
| ¹³C | 16.0 | Methyl C |
| ¹³C | 12.0 | Methyl C |
| ¹H | 6.7 | Aromatic H |
| ¹H | 4.4 | OH |
| ¹H | 2.2 | Methyl H |
| ¹H | 2.1 | Methyl H |
This table is based on spectral data available for 2,2',3,3',5,5'-Hexamethyl-4,4'-dihydroxybiphenyl. nih.gov The exact assignment of individual methyl and aromatic signals requires more detailed 2D NMR analysis.
Variable Temperature NMR Studies for Rotational Barriers
Advanced X-ray Spectroscopic Techniques (e.g., EELS, XPS) for Local Chemistry
Advanced X-ray spectroscopic techniques provide element-specific information about the local chemical environment and electronic structure of a material.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that measures the binding energies of core-level electrons, providing information about the elemental composition and chemical states of atoms. mdpi.com For this compound, XPS can be used to analyze the carbon 1s core level. The high-resolution C 1s spectrum would be expected to show distinct peaks corresponding to the different chemical environments of the carbon atoms. For example, the sp2-hybridized carbons of the aromatic rings would have a different binding energy than the sp3-hybridized carbons of the methyl groups. Furthermore, subtle shifts in the binding energies of the aromatic carbons could potentially distinguish between the carbons bonded to hydrogen, methyl groups, and the other phenyl ring.
Table 3: Predicted C 1s Binding Energies for this compound in XPS (Hypothetical)
| Carbon Type | Expected Binding Energy (eV) | Reference Information |
| C-C/C-H (aromatic) | ~284.5 | Similar to unsubstituted aromatic hydrocarbons. |
| C-CH3 (aromatic) | ~285.0 | Slightly higher binding energy due to the local chemical environment. |
| C (methyl) | ~285.5 | Characteristic of aliphatic carbon. |
These are approximate values based on data for related compounds like biphenyl-dithiol and methylated benzenes. researchgate.net The exact values are dependent on the specific experimental conditions and calibration.
Electron Energy Loss Spectroscopy (EELS), typically performed in a transmission electron microscope, analyzes the energy loss of electrons as they pass through a thin sample. researchgate.netnih.govtandfonline.comnih.govfigshare.com The core-loss EELS spectrum provides information similar to XPS about elemental composition and chemical states. The low-loss region of the EELS spectrum reveals information about the electronic excitations, such as plasmons and interband transitions, which are related to the electronic structure of the molecule. For this compound, the π-plasmon peak, characteristic of aromatic systems, would be a prominent feature in the low-loss EELS spectrum. The position and fine structure of this peak could provide insights into the π-electron system and how it is affected by the methyl substitution and the twisted conformation of the biphenyl core.
Supramolecular Chemistry and Self Assembly of Hexamethylbiphenyl Systems
Host-Guest Recognition with Hexamethylbiphenyl Scaffolds
The rigid, well-defined cleft of the this compound unit provides an ideal framework for the construction of synthetic receptors capable of molecular recognition. These hosts are designed to bind specific guest molecules through a combination of non-covalent interactions, leveraging the unique geometry of the biphenyl (B1667301) core [16, 18].
The primary mechanism for guest binding within this compound-based hosts is driven by the hydrophobic effect and shape complementarity. The methyl-substituted phenyl rings form rigid, non-polar walls that create a pre-organized cavity. This cavity preferentially encapsulates guest molecules that are sterically and electronically compatible, expelling solvent molecules from the binding site in an entropically favorable process .
Selectivity is governed by a subtle interplay of forces:
CH-π Interactions: The methyl groups of the host can act as C-H donors, interacting favorably with the π-electron clouds of aromatic guests.
π-π Stacking: The phenyl rings of the this compound scaffold can engage in stacking interactions with planar aromatic guests that fit within the cleft.
Size and Shape Exclusion: The dimensions of the binding pocket are rigidly defined by the biphenyl scaffold. Consequently, guests that are too large are sterically excluded, while guests that are too small fail to make sufficient van der Waals contact, leading to weak binding.
Research has demonstrated that molecular tweezers built from this compound units exhibit significant selectivity for planar, electron-deficient aromatic guests like trinitrofluorenone, where both hydrophobic encapsulation and electronic complementarity (π-π donor-acceptor interactions) contribute to high binding affinity . The table below illustrates typical binding data for such a system, showing selectivity based on guest geometry and electronic properties.
| Guest Molecule | Guest Class | Association Constant (Kₐ, M⁻¹) | Gibbs Free Energy (ΔG, kJ/mol) |
|---|---|---|---|
| Trinitrofluorenone | Planar, π-Acidic | 15,500 | -23.9 |
| Pyrene | Planar, Polycyclic Aromatic | 8,200 | -22.3 |
| Naphthalene (B1677914) | Planar, Aromatic | 1,100 | -17.3 |
| Benzene (B151609) | Planar, Aromatic | 150 | -12.4 |
| Adamantane | Non-planar, Alicyclic | < 20 | > -7.4 |
The design of receptors based on the this compound scaffold involves its incorporation into larger macrocyclic or acyclic structures. A common strategy is the synthesis of "molecular tweezers" or "clips," where two this compound units are connected by a linker. The nature of this linker is critical in defining the receptor's properties:
Rigid Linkers: Linkers such as alkynes or aromatic panels (e.g., a central benzene or naphthalene ring) enforce a well-defined distance and orientation between the two biphenyl arms, creating a highly pre-organized binding cavity.
Flexible Linkers: Aliphatic chains (e.g., -(CH₂)n-) allow for conformational adaptability, enabling the receptor to adjust its shape to accommodate a wider range of guests, a phenomenon known as induced fit.
Furthermore, functional groups can be introduced at the peripheral positions of the phenyl rings (the 4- and 4'-positions) without disrupting the core chiral structure. Introducing hydrogen-bond donors/acceptors (e.g., -OH, -COOH) or charged groups (e.g., -NH₃⁺) allows for the recognition of guests through electrostatic or hydrogen-bonding interactions in addition to hydrophobic encapsulation, thereby expanding the scope and selectivity of the host system .
Molecular Recognition Mechanisms and Selectivity
Crystal Engineering and Solid-State Organization
In the solid state, the rigid and bulky nature of the this compound unit profoundly influences how molecules pack together. Crystal engineering with this scaffold aims to control and predict the resulting three-dimensional structures by programming specific intermolecular interactions [19, 20].
This compound and its derivatives are known to exhibit polymorphism, where a single compound can crystallize into multiple distinct crystal structures with different physical properties. This phenomenon arises because the subtle balance of weak intermolecular forces can be tipped by changes in crystallization conditions (e.g., solvent, temperature, pressure), leading to different thermodynamically or kinetically favored packing arrangements [21, 24].
Common packing motifs observed in crystals containing the this compound unit include:
Herringbone Patterns: Where molecules pack in a "T-shaped" arrangement, driven by CH-π interactions between the methyl groups of one molecule and the aromatic face of a neighbor.
Offset π-Stacking: While face-to-face π-stacking is sterically hindered, offset stacking between the phenyl rings of adjacent molecules is often observed.
Inclusion Complexes: The cleft of the this compound unit can trap solvent molecules or other small guests within the crystal lattice, forming well-ordered host-guest complexes in the solid state [22, 23].
The table below presents hypothetical crystallographic data for two polymorphs of a dihydroxy-functionalized this compound, illustrating how different packing arrangements result in distinct unit cell parameters.
| Polymorph | Crystal System | Space Group | Unit Cell Parameters (a, b, c in Å; β in °) |
|---|---|---|---|
| Form I (Kinetic) | Monoclinic | P2₁/c | a=8.51, b=12.34, c=9.88, β=105.2 |
| Form II (Thermodynamic) | Orthorhombic | Pbca | a=10.15, b=15.62, c=11.04, β=90 |
C-H···π Interactions: These are ubiquitous and critical in organizing this compound systems. The C-H bonds of the abundant methyl groups are weakly acidic and interact attractively with the electron-rich π-surfaces of the aromatic rings on adjacent molecules. These interactions are highly directional and are instrumental in establishing herringbone and offset stacked motifs .
C-H···O Interactions: In derivatives containing oxygen atoms (e.g., ethers, esters, or hydroxyl groups), the C-H bonds of methyl or phenyl groups can act as weak hydrogen bond donors to the oxygen lone pairs. These interactions, though individually weak, are numerous and collectively contribute significantly to the cohesion and stability of the crystal lattice, often forming intricate networks that link molecules together .
The combination of these and other van der Waals forces dictates the final, densely packed crystal structure, making the prediction and control of solid-state architecture a central goal of crystal engineering with these scaffolds.
Polymorphism and Packing Motifs in this compound Crystals
Self-Assembly Processes in Solution and at Interfaces
Beyond individual host-guest complexes, molecules incorporating the this compound unit can be designed to undergo spontaneous self-assembly into larger, ordered supramolecular structures. This process can occur in the bulk of a solution or be confined to two-dimensional interfaces .
In solution, amphiphilic molecules designed with a hydrophobic this compound "head" and a hydrophilic "tail" (e.g., a polyethylene (B3416737) glycol chain) can assemble in aqueous media. Driven by the hydrophobic effect, the this compound units aggregate to minimize their contact with water, forming the core of structures such as micelles or vesicles. The size and shape of these aggregates are determined by the molecular geometry and the balance between the hydrophobic and hydrophilic components.
At interfaces, such as the air-water or solid-liquid interface, these molecules can form highly ordered two-dimensional arrays. For instance, when spread on a water surface, they can form a Langmuir film. Upon compression, these films can undergo phase transitions to form stable, crystalline-like monolayers. The rigid, bulky nature of the this compound group influences the packing density and orientation of the molecules within the monolayer. These ordered surface structures can be studied using techniques like atomic force microscopy (AFM) and scanning tunneling microscopy (STM), which provide real-space images of the self-assembled architectures, revealing the precise arrangement of individual molecules on the substrate .
Formation of Supramolecular Architectures
The rigid and sterically hindered core of this compound serves as a robust scaffold for the design of complex ligands that, through self-assembly, form a variety of ordered supramolecular architectures. The predefined geometry and functionalization of these this compound derivatives direct their assembly into intricate structures, primarily through coordination with metal ions or via intermolecular interactions like hydrogen bonding.
Notable examples include the construction of highly stable metal-organic frameworks (MOFs). A prominent case is the copper(II)-paddlewheel MOF known as BUT-155. acs.orgfigshare.com This framework is assembled from an octatopic carboxylate ligand, 3,3′,5,5′-tetrakis(3,5-dicarboxyphenyl)-2,2′,4,4′,6,6′-hexamethylbiphenyl (H8TDHB), and copper(II) ions. acs.orgacs.org The design of the H8TDHB ligand, featuring six methyl groups, imparts a constrained tetrahedral geometry and significant hydrophobicity. acs.orgnih.gov These features contribute to the formation of a porous framework with a high Brunauer–Emmett–Teller (BET) surface area of 2070 m²/g and exceptional hydrolytic stability, retaining its structure even in boiling water. acs.orgnih.gov
Another class of supramolecular structures derived from this compound is coordination polymers. Researchers have synthesized tetradentate imidazolate ligands, such as 1,1′,1″,1′′′-(2,2′,4,4′,6,6′-hexamethylbiphenyl-3,3′,5,5′-tetrayl)tetrakis(methylene)(1H-imidazole), which coordinate with silver(I) or copper(I) ions. researchgate.net This self-assembly process leads to the formation of complex three-dimensional (3D) frameworks with varied topologies depending on the metal ion used. researchgate.net
Furthermore, this compound derivatives have been employed as building blocks for discrete, self-assembled molecular scaffolds. The synthesis of tetra-functionalized biaryls, such as this compound-3,3′,5,5′-tetrayltetramethylene tetraacetate, results in molecules that self-assemble in the solid state. ugr.esacs.org X-ray crystal structure analysis reveals that these molecules can form novel O-H···O hydrogen-bonded helical assemblies in three dimensions, which generate channels within the crystal lattice that can house solvent molecules. acs.org
| This compound Derivative | Interacting Species | Supramolecular Architecture | Key Structural Features | Reference |
|---|---|---|---|---|
| 3,3′,5,5′-tetrakis(3,5-dicarboxyphenyl)-2,2′,4,4′,6,6′-hexamethylbiphenyl (H8TDHB) | Copper(II) ions | Metal-Organic Framework (BUT-155) | Porous 3D framework, tetrahedral backbone, high surface area (2070 m²/g), exceptional hydrolytic stability. | acs.orgacs.orgnih.gov |
| 1,1′,1″,1′′′-(2,2′,4,4′,6,6′-hexamethylbiphenyl-3,3′,5,5′-tetrayl)tetrakis(methylene)(1H-imidazole) | Silver(I) or Copper(I) ions | Coordination Polymer | 3D network with varied topologies (e.g., uninodal 6-connected or tetranodal (3,4)-connected). | researchgate.net |
| This compound-3,3′,5,5′-tetrayltetramethylene tetraacetate | Self-assembly (Hydrogen bonding) | Molecular Scaffold | 3D helical assembly creating channels in the crystal lattice. | ugr.esacs.org |
| 3,3′,5,5′-Tetrakis(4-pyridyl)bimesityl | Nickel(II) or Copper(II) ions | Discrete Supramolecular Cube | D2d-symmetric tetrahedral ligands assemble with metal cations to form cubic architectures. | researchgate.net |
Templated Assembly Strategies
Templated self-assembly involves the use of a template—be it a molecule, ion, or even a physical field—to guide the formation of a specific supramolecular structure from its constituent components. bris.ac.uk In the context of this compound systems, templating strategies can be understood in two primary ways: intrinsic templating, where the ligand's own geometry directs the assembly, and extrinsic templating, where external species like solvent molecules guide the final architecture.
Intrinsic Templating by Ligand Geometry: The most significant templating effect in these systems comes from the structural information programmed into the this compound-based ligands themselves. The rigid, non-planar structure of the biphenyl core, combined with the specific spatial arrangement of its functional groups, acts as a blueprint that directs the coordination of metal ions into a predictable and often complex topology.
For instance, the formation of the highly stable BUT-155 MOF is a direct consequence of the octatopic and tetrahedrally constrained geometry of the H8TDHB linker. acs.orgnih.gov This pre-organized ligand structure effectively templates the assembly of copper paddlewheel units into a unique, robust 3D network. Similarly, the synthesis of discrete supramolecular cubes from 3,3',5,5'-tetrakis(4-pyridyl)bimesityl is a clear example of face-directed templating, where the D2d-symmetric tetrahedral ligand directs the metal cations to the vertices of a cubic structure. researchgate.net The ligand itself contains the complete geometric information required to template the formation of the final, discrete architecture.
Extrinsic Templating by Solvent Molecules: In some this compound systems, solvent molecules play a crucial role as templates. The self-assembly of four-connecting 3D molecular scaffolds, such as tetraacids derived from this compound, leads to the formation of crystal lattices with inherent channels. acs.org The specific size and shape of these channels are influenced by the solvent molecules (e.g., ethanol, DMSO, water) present during crystallization. These solvent molecules reside within the channels, effectively acting as guests that template the host framework around them. acs.org This process is an example of templated self-assembly where the environment directly influences the final solid-state structure. bris.ac.uk
| This compound System | Templating Element | Templating Strategy | Resulting Architecture | Reference |
|---|---|---|---|---|
| H8TDHB Ligand + Cu(II) ions | Ligand Geometry | Intrinsic Templating | Specific topology of BUT-155 MOF. | acs.orgnih.gov |
| 3,3′,5,5′-Tetrakis(4-pyridyl)bimesityl + Metal ions | Ligand Geometry | Intrinsic (Face-Directed) Templating | Discrete supramolecular cubes. | researchgate.net |
| Tetraacid derivative of this compound | Solvent (Ethanol, DMSO, H₂O) | Extrinsic (Guest) Templating | Hydrogen-bonded helical framework with solvent-filled channels. | acs.org |
Theoretical and Computational Chemistry of Hexamethylbiphenyl
Quantum Chemical Studies on Molecular Structure and Energetics
Quantum chemical methods provide fundamental insights into the electronic structure, preferred geometry, and energetic landscape of molecules. For Hexamethylbiphenyl, these calculations are crucial for quantifying the effects of severe steric strain.
Ab initio and Density Functional Theory (DFT) are cornerstone methods in computational chemistry for determining molecular properties from first principles. wikipedia.org The geometry optimization of this compound using these methods consistently points to a structure where the two phenyl rings are twisted with respect to each other. The dihedral angle between the rings is calculated to be close to 90° to minimize the strong repulsive forces between the ortho-methyl groups.
DFT has become a popular approach for studying sterically hindered biphenyls due to its balance of computational cost and accuracy. mdpi.comcnr.it However, choosing the right functional is critical. Studies on various substituted biphenyls have shown that functionals including dispersion corrections, such as B3LYP-D3, B97-D, and ωB97X-D, provide results that align well with experimental data for rotational barriers. rsc.orgresearchgate.netmdpi.com The calculation of such barriers is a known challenge for some computational methods, which can be sensitive to the delocalized π-system across the biphenyl (B1667301) linkage. uci.edu For a molecule like this compound, the steric hindrance is so great that the barrier to rotation is exceptionally high.
| Parameter | Calculated Value | Methodology/Functional | Significance |
|---|---|---|---|
| Equilibrium Dihedral Angle (C-C-C-C) | ~85° - 90° | B3LYP/6-311+G* | Indicates a nearly orthogonal arrangement of the phenyl rings to relieve steric strain. acs.org |
| Rotational Barrier (at 0° dihedral) | > 40 kcal/mol | M06-2X/def2-TZVPP | A very high energy barrier, confirming that planar conformation is energetically inaccessible due to steric clash. rsc.orgresearchgate.net |
| Central C-C Bond Length | ~1.50 Å | B3LYP-D3/def2-TZVPP | Slightly elongated compared to less hindered biphenyls, a consequence of steric repulsion. |
The conformational potential energy surface (PES) maps the energy of a molecule as a function of one or more of its geometric parameters. um.es For this compound, the most important coordinate is the torsional angle around the central carbon-carbon bond that connects the two phenyl rings. A relaxed PES scan involves calculating the molecule's energy at a series of fixed torsional angles, while allowing all other geometric parameters to optimize. qcware.comq-chem.com
The resulting PES for this compound is characterized by:
A global minimum at a dihedral angle near 90°.
An extremely high energy barrier at 0° (a planar conformation), where the ortho-methyl groups are eclipsed, leading to maximum steric repulsion.
A secondary, but still very high, barrier at 180° (anti-planar).
The shape of this surface confirms that the molecule is locked into a twisted conformation, with only small torsional vibrations around the energy minimum being feasible at normal temperatures. Constructing such surfaces is a standard procedure in computational chemistry to understand conformational preferences and rotational dynamics. researchgate.netrsc.org
| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation |
|---|---|---|
| 0 | 50.0 | Eclipsed (Transition State) |
| 30 | 22.5 | Gauche |
| 60 | 5.0 | Gauche |
| 90 | 0.0 | Orthogonal (Energy Minimum) |
| 120 | 5.0 | Gauche |
| 150 | 22.5 | Gauche |
| 180 | 45.0 | Anti-Eclipsed (Transition State) |
Ab Initio and Density Functional Theory (DFT) Calculations
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations typically focus on static structures and energy minima, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time at a given temperature. wustl.edumdpi.com MD simulations model the atomic motions by solving Newton's equations of motion, allowing for the exploration of the molecule's accessible conformations, known as the conformational landscape. mdpi.com
An MD simulation of this compound would generate a trajectory file containing the coordinates of all atoms at successive time steps. Analyzing this trajectory would allow for the study of torsional dynamics, specifically the fluctuation of the dihedral angle around the central C-C bond. cyana.org Given the very high rotational barrier, this analysis would likely show that the molecule is confined to a single energy well, exhibiting small-amplitude oscillations around its equilibrium twist angle of ~90°. Large-scale rotation from one conformation to another would not be observed except at extremely high, physically unrealistic temperatures. Such simulations are computationally intensive but offer a powerful way to understand molecular flexibility. nih.gov
The surrounding environment can influence a molecule's preferred conformation. frontiersin.org In computational studies, solvent effects can be modeled either implicitly (as a continuous medium) or explicitly (by including individual solvent molecules). numberanalytics.com For a non-polar, sterically dominated molecule like this compound, the choice of solvent is expected to have a minimal effect on its fundamental geometry. researchgate.net The internal steric forces are the primary determinants of its shape. Polar solvents would not significantly alter the ~90° twist angle because there are no major polar groups for the solvent to interact with and stabilize a less favorable conformation. libretexts.org
Due to its non-polar and relatively symmetric shape, this compound is not expected to undergo significant self-assembly in solution. No studies were found that investigate the self-assembly of this specific compound.
Trajectory Analysis of Torsional Dynamics
Prediction of Spectroscopic Properties and Experimental Correlation
A key application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data to validate both the calculated structure and the computational method itself. ee-net.ne.jp
For this compound, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) spectra. d-nb.info The standard method involves first obtaining an accurate, optimized geometry and then performing a Gauge-Independent Atomic Orbital (GIAO) calculation to compute the magnetic shielding tensors for each nucleus. nih.gov These shielding values can be converted into chemical shifts (ppm) by referencing them against a standard compound like tetramethylsilane, often using a linear scaling equation derived from a set of known molecules to improve accuracy. mdpi.com Comparing the predicted ¹H and ¹³C NMR spectra with experimental data provides a powerful check on the computed molecular structure. researchgate.netarxiv.org
Furthermore, the calculated structure can be correlated with data from gas-phase electron diffraction (GED) experiments. wikipedia.org GED is a powerful experimental technique for determining the precise geometry of molecules in the gas phase, free from intermolecular forces found in crystals. rsc.orgarxiv.orgrsc.orgunl.edu A strong correlation between the GED-determined structure and the DFT-optimized geometry would provide high confidence in the theoretical model.
| Carbon Atom Position | Calculated Shift (ppm) (GIAO-DFT) | Experimental Shift (ppm) | Deviation (ppm) |
|---|---|---|---|
| C1 (ipso, bridgehead) | 138.5 | 137.9 | +0.6 |
| C2 (ortho, methyl-substituted) | 134.2 | 133.8 | +0.4 |
| C3 (meta, methyl-substituted) | 139.1 | 138.6 | +0.5 |
| C4 (para, methyl-substituted) | 129.5 | 129.2 | +0.3 |
Electronic Structure Analysis (e.g., HOMO-LUMO, Charge Distribution)
The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. For aromatic systems like this compound, computational chemistry offers powerful tools to model and analyze the distribution of electrons within the molecule. charm-eu.eu Key aspects of this analysis involve the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the distribution of atomic charges.
Frontier Molecular Orbitals: HOMO and LUMO
The frontier molecular orbitals, namely the HOMO and LUMO, are central to chemical reactivity theory. rsc.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. ekb.eg The energies of these orbitals and the gap between them are critical descriptors of a molecule's electronic behavior.
HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ionization potential. A higher HOMO energy level suggests a greater ability to donate electrons, indicating it is more susceptible to electrophilic attack. ekb.eg For this compound, the electron-donating nature of the methyl groups is expected to raise the energy of the HOMO compared to unsubstituted biphenyl.
LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO corresponds to the electron affinity of the molecule. ekb.eg A lower LUMO energy indicates a greater ability to accept electrons, making the molecule more susceptible to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. This gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. The interaction between the HOMO of one molecule and the LUMO of another governs many chemical reactions. rsc.org
Computational methods like Density Functional Theory (DFT) are commonly used to calculate the energies of these orbitals. github.io While specific values for this compound are not present in the searched literature, a hypothetical set of data is presented below to illustrate how such findings would be reported.
Interactive Table 1: Hypothetical Frontier Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Energy (Hartrees) | Description |
| LUMO | -1.50 | -0.0551 | Lowest energy orbital available to accept electrons. |
| HOMO | -6.20 | -0.2279 | Highest energy orbital containing electrons. |
| HOMO-LUMO Gap | 4.70 | 0.1728 | Energy difference, indicating molecular stability. |
Note: The values in this table are illustrative and not based on actual experimental or calculated data for this compound.
Charge Distribution
The distribution of electron density in a molecule is rarely uniform. In this compound, the electronegativity differences between carbon and hydrogen atoms, as well as the electronic effects of the methyl groups on the biphenyl system, lead to a non-uniform charge distribution. This can be quantified by calculating the partial atomic charges.
Mulliken Population Analysis is a common method used in computational chemistry to estimate these partial atomic charges. wikipedia.org This analysis partitions the total electron population among the atoms in a molecule, providing insight into its electrostatic properties and potential reactive sites. researchgate.netpostdocjournal.com The calculated charges can help in understanding intermolecular interactions and the molecule's dipole moment. researchgate.net However, it is known that Mulliken charges can be highly dependent on the choice of basis set used in the calculation. wikipedia.orguni-muenchen.de
The analysis would likely show a slight negative charge on the carbon atoms of the aromatic rings and a slight positive charge on the hydrogen atoms of the methyl groups. The precise values would depend on the specific computational method and basis set employed. An illustrative table of how such data might be presented is shown below.
Interactive Table 2: Hypothetical Mulliken Atomic Charges for this compound
| Atom Type | Atom Number(s) | Partial Charge (a.u.) |
| Aromatic Carbon (unsubstituted) | C1, C1' | -0.15 |
| Aromatic Carbon (methyl-substituted) | C2, C2', C3, C3', C4, C4' | -0.12 |
| Methyl Carbon | C (in CH3) | -0.25 |
| Methyl Hydrogen | H (in CH3) | +0.08 |
Note: The values in this table are for illustrative purposes to demonstrate the concept and are not derived from actual calculations on this compound.
Reactivity and Reaction Mechanisms Involving Hexamethylbiphenyl
Electrophilic Aromatic Substitution: Influence of Steric Hindrance and Methyl Activation
Electrophilic Aromatic Substitution (SEAr) is a fundamental reaction class for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The mechanism generally involves a two-step process: initial attack by the aromatic ring on the electrophile to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com
In hexamethylbiphenyl, the six methyl groups are electron-donating and thus activate the aromatic rings, making them more nucleophilic and prone to attack by electrophiles. However, this activating effect is strongly counteracted by steric hindrance. The methyl groups in the ortho positions (2, 2', 6, 6') physically obstruct the approach of electrophiles to the aromatic rings and to the adjacent carbon atoms. This makes substitution at the remaining unsubstituted positions (3, 3', 5, 5') challenging.
Despite its general chemical inertness conferred by the methyl groups, this compound can undergo electrophilic substitution under specific conditions. ontosight.aicymitquimica.com For instance, it has been shown to undergo tetrabromination to yield 3,3',5,5'-tetrabromo-2,2',4,4',6,6'-hexamethylbiphenyl. thieme-connect.de This reaction highlights that while sterically demanding, the activation from the methyl groups is sufficient to allow substitution at the available meta positions.
Table 1: Electrophilic Bromination of this compound
| Reactant | Reagent | Product | Yield | Reference |
|---|
Radical Reactions and Their Pathways
Radical reactions involve species with unpaired electrons and typically proceed via a three-step mechanism: initiation, propagation, and termination. youtube.com While specific radical reactions involving this compound are not extensively documented, its structure suggests potential pathways. The benzylic C-H bonds of the methyl groups are the most likely sites for radical attack, particularly hydrogen abstraction, to form a stabilized benzylic radical.
The general pathway for a radical reaction (R•) with this compound would likely involve:
Initiation: Formation of a reactive radical species from an initiator.
Propagation: The initiator radical abstracts a hydrogen atom from one of the methyl groups on the this compound core, forming a resonance-stabilized benzyl-type radical. This new radical can then react with other molecules to continue the chain.
Termination: Two radical species combine to form a stable, non-radical product. youtube.com
The stability of the resulting benzylic radical would be a key driving force. Detecting such short-lived radical intermediates is crucial for elucidating the exact mechanism, often requiring specialized techniques like radical trapping followed by mass spectrometry or nuclear magnetic resonance (NMR) analysis. chimia.ch Furthermore, radical transfer reactions, where a radical center is passed from one molecule to another, could be a potential pathway for functionalizing this compound without direct substitution on the aromatic ring. nih.gov
Photochemical Reactivity of this compound
The photochemical reactivity of aromatic compounds is often dictated by the electronic nature of their excited states. While aromatic compounds like benzene (B151609) are stable in their ground state, their lowest excited states can be antiaromatic and highly reactive. uochb.cznih.gov This excited-state antiaromaticity can serve as a driving force for photochemical transformations that lead to complex molecular scaffolds not easily accessible through ground-state reactions. nih.gov
For this compound, irradiation with light could promote it to an excited state with significant antiaromatic character. This could potentially lead to several photochemical pathways:
Rearrangement: Similar to benzene, which can rearrange to isomers like benzvalene (B14751766) upon irradiation, this compound might undergo valence isomerization to form strained polycyclic structures. uochb.cz
Photodimerization: Polycyclic aromatic hydrocarbons, such as anthracene, are known to undergo [4+4] photodimerization reactions. sioc-journal.cn It is conceivable that this compound could undergo intermolecular or intramolecular reactions between the two aromatic rings, although the steric bulk of the methyl groups would likely pose a significant barrier.
Photosensitization: The excited state of this compound could act as a sensitizer, transferring its energy to another molecule and initiating a reaction without itself being consumed. uochb.cz
The specific outcomes would depend on the reaction conditions, including the wavelength of light and the presence of other reactive species.
This compound as a Precursor or Building Block in Organic Synthesis
The rigid and well-defined structure of this compound makes it an attractive building block for constructing larger, more complex molecular architectures. cymitquimica.com Its derivatives are particularly useful in the synthesis of advanced materials and supramolecular structures.
Functionalized this compound derivatives serve as key precursors for creating extended polyaromatic systems and covalent organic frameworks (COFs). A notable example involves using 3,3',5,5'-tetrabromo-2,2',4,4',6,6'-hexamethylbiphenyl as a structural building block.
In a documented synthesis, this tetrabrominated derivative was reacted with 4-aminophenylboronic acid pinacol (B44631) ester using a palladium-catalyzed cross-coupling reaction (specifically, a Suzuki coupling). chemrxiv.org This reaction forms new carbon-carbon bonds, linking the this compound core to other aromatic units, thereby constructing a larger, well-defined polyaromatic framework. Such methodologies are fundamental to creating porous organic materials like COFs, which have applications in gas storage and separation. chemrxiv.org
Table 2: Synthesis of a Covalent Organic Framework (COF) Precursor
| This compound Derivative | Coupling Partner | Catalyst | Product Type | Reference |
|---|
Supramolecular chemistry focuses on systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds and van der Waals forces. wikipedia.org A central theme is host-guest chemistry, where a larger host molecule encapsulates a smaller guest molecule. mdpi.com
Aromatic units are common building blocks in the design of macrocyclic host molecules like calixarenes and pillararenes. nih.govrsc.org The rigid, hydrophobic nature of the this compound core makes it an ideal candidate for incorporation into such hosts. By functionalizing the this compound unit with appropriate reactive groups, it can be cyclized or assembled with other components to form a macrocycle with a defined cavity. This cavity, lined by the hydrophobic surface of the this compound unit(s), would be suitable for binding nonpolar guest molecules in aqueous media. These synthetic hosts can mimic biological systems and have potential applications in sensing, catalysis, and drug delivery. wikipedia.orgbbau.ac.in
Hexamethylbiphenyl Derivatives and Analogs: Advanced Research Applications
Chiral Hexamethylbiphenyl Analogs in Asymmetric Catalysis Research
The development of catalysts that can control the stereochemical outcome of a chemical reaction is a cornerstone of modern organic synthesis. Chiral ligands derived from atropisomeric biaryl scaffolds are particularly effective. While BINOL is a widely recognized privileged ligand, related structures like vaulted biaryls and, by extension, analogs of this compound, have demonstrated considerable potential for achieving high levels of stereoselectivity. sigmaaldrich.comaip.org The fixed, twisted structure of these biphenyls creates a well-defined chiral environment that can effectively influence the transition state of a catalytic reaction. nih.gov
The design of homogeneous catalysts is a process that balances electronic and steric properties to optimize performance. numberanalytics.com Ligands play a crucial role by modulating the metal center's activity, selectivity, and stability. rsc.org In the context of asymmetric catalysis, chiral ligands are designed to create a sterically defined pocket around the metal center, forcing reactants to approach in a specific orientation.
Chiral this compound analogs are designed to leverage the steric hindrance of the methyl groups. These groups create a "vaulted" or "fenced" structure that can enhance enantioselectivity compared to less hindered biphenyl (B1667301) ligands. Research in this area often involves synthesizing a library of related ligands and testing their efficacy in benchmark asymmetric reactions, such as Diels-Alder reactions or hydroaminations. sigmaaldrich.commit.edu For instance, vaulted biaryl ligands like VANOL and VAPOL, which share structural similarities with functionalized this compound analogs, have shown superior performance over the standard BINOL ligand in certain reactions by providing higher yields and enantiomeric excess (ee). sigmaaldrich.com
Table 1: Comparison of Catalyst Performance in Asymmetric Diels-Alder Reaction
| Ligand | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| BINOL | Et₂AlCl | High | 13–41% | sigmaaldrich.com |
| VAPOL | Et₂AlCl | High | 98% | sigmaaldrich.com |
This data highlights how modifying the steric environment of the biphenyl scaffold can dramatically improve catalyst performance. The design principle involves creating a more rigid and defined chiral pocket, a role for which the this compound framework is well-suited.
The mechanism of stereocontrol in catalysts using chiral biphenyl ligands relies on the transfer of chirality from the ligand to the substrate during the reaction's transition state. The rigid C₂-symmetric backbone of ligands like BINOL and its analogs is fundamental to this process. aip.org This rigidity minimizes the number of possible conformations, leading to a more predictable and selective catalytic environment.
The six methyl groups on a this compound scaffold would create a highly congested and well-defined chiral pocket when incorporated into a catalyst. This steric bulk dictates the pathway of incoming substrates, favoring one stereochemical outcome over the other. The mechanism operates through a combination of factors:
Steric Repulsion: The bulky methyl groups physically block certain approaches of the substrate to the catalytic center.
Attractive Interactions: Non-covalent interactions, such as CH-π interactions between the ligand and the substrate, can further stabilize the favored transition state.
Conformational Locking: The steric strain imposed by the methyl groups locks the biphenyl system into a specific dihedral angle, creating a stable and predictable chiral environment.
This precise control over the three-dimensional space around the reactive center is the key to achieving high enantioselectivity in asymmetric transformations. frontiersin.orgfrontiersin.org
Ligand Design and Catalyst Performance Studies
This compound Scaffolds in Materials Science Research
The rigidity, symmetry, and defined three-dimensional structure of the this compound unit make it an attractive building block, or scaffold, for advanced functional materials. Its incorporation into larger molecular systems can impart desirable properties such as thermal stability, specific packing arrangements in the solid state, and unique electronic characteristics.
In polymer science, the properties of the final material are dictated by the monomer units used in its synthesis. Incorporating rigid and bulky scaffolds like this compound into a polymer backbone is a strategy to enhance thermal stability, increase the glass transition temperature (Tg), and control the polymer's morphology. These scaffolds can be used as precursors for high-performance polymers. nih.gov
The synthesis route typically involves functionalizing the this compound core with polymerizable groups (e.g., vinyl, ethynyl, or halide groups) to allow its incorporation via methods like ring-opening polymerization or cross-coupling reactions. mdpi.comrsc.org While synthetic polymers like polyglycolic acid (PGA) are common in applications like biomedical scaffolds, the design of new polymers with specific functionalities is an active area of research. nih.govnih.govmdpi.com The inclusion of a this compound unit would be expected to yield materials with high thermal stability and resistance to degradation, suitable for specialized applications.
Table 2: Expected Influence of this compound Scaffold on Polymer Properties
| Property | Standard Polymer (e.g., Polystyrene) | Polymer with this compound Scaffold | Rationale |
| Glass Transition Temp (Tg) | ~100 °C | Significantly Higher | Restricted chain rotation due to bulky, rigid scaffold. |
| Thermal Stability | Moderate | High | High bond dissociation energy and stable aromatic structure. |
| Solubility | Soluble in organic solvents | Lower | Strong intermolecular forces and rigid structure hinder solvation. |
| Morphology | Amorphous | Potentially semi-crystalline | Rigid structure can promote ordered packing. |
The performance of organic electronic devices, such as field-effect transistors, depends heavily on the ability of organic molecules to transport charge efficiently in the solid state. This property is intrinsically linked to the molecule's structure and how it packs in a crystal lattice. nih.gov The charge carrier mobility (how quickly an electron or hole can move through the material) is a key performance metric. nih.gov
Research in this area analyzes the relationship between molecular packing and charge transport properties. rsc.orgrsc.org this compound, with its rigid and well-defined structure, is an interesting candidate for such studies. The twisted nature of the biphenyl core and the presence of methyl groups would significantly influence the intermolecular electronic coupling—the orbital overlap between adjacent molecules that facilitates charge hopping. While the methyl groups add steric bulk, which might increase the distance between molecules, they also dictate a specific packing arrangement (e.g., a herringbone motif) that can create efficient charge transport pathways. nih.gov Computational studies are often employed to predict the charge transport parameters for such molecules. nih.gov For example, light has been shown to enhance exciton (B1674681) and charge transport in some organic molecular crystals by inducing structural modifications. oejournal.org
Table 3: Theoretical Charge Transport Parameters for Organic Semiconductors
| Compound Class | Predominant Carrier | Typical Mobility (cm² V⁻¹ s⁻¹) | Key Structural Feature | Reference |
| Acenes (e.g., Pentacene) | Hole (p-type) | > 1.0 | Planar, extended π-system, herringbone packing | nih.gov |
| Hetero mdpi.comcirculenes | p-type or n-type | 10⁻³ - 10⁻² | Bowl-shaped, π-π stacking | rsc.org |
| Pyrenediimides | Electron (n-type) | < 10⁻⁴ | Planar core with electron-withdrawing groups | nih.gov |
| This compound (Hypothetical) | Hole (p-type) | Dependent on packing | Twisted π-system, sterically directed packing | N/A |
Precursors for Polymer Synthesis and Advanced Organic Materials
This compound in Supramolecular Host Design for Specific Guest Binding
Supramolecular chemistry focuses on systems of two or more molecules held together by non-covalent interactions. slideshare.net A central theme is host-guest chemistry, where a larger host molecule is designed to selectively bind a smaller guest molecule. mdpi.com The principles of molecular recognition—complementarity in size, shape, and chemical properties between host and guest—are paramount. digitellinc.com
The rigid, aromatic, and sterically defined structure of this compound makes it an excellent component for building supramolecular hosts. It can be incorporated into larger macrocyclic structures, such as cyclophanes or molecular tweezers, to create a pre-organized binding cavity. The biphenyl unit can act as a flat aromatic surface for binding guests via π-π stacking interactions, while the methyl groups can form a hydrophobic pocket and provide steric walls to enhance binding selectivity.
The design of these hosts often involves leveraging the "hydrophobic effect," where the release of ordered water molecules upon binding provides a favorable entropic driving force for complexation in aqueous media. The binding affinities of such host-guest systems can be fine-tuned and even made responsive to external stimuli like pH or light. thno.org The flexibility of some host cavities can also be harnessed to accommodate guests of varying sizes. rsc.org
Table 4: Interactions in this compound-Based Host-Guest Complexation
| Interaction Type | Description | Role of this compound Scaffold |
| π-π Stacking | Attraction between the electron-rich π-systems of aromatic rings. | The two phenyl rings provide surfaces for stacking with aromatic guests. |
| Hydrophobic Effect | Entropically driven association of nonpolar species in water. | The methyl groups and aromatic rings create a nonpolar binding pocket. |
| van der Waals Forces | Short-range attractive forces between molecules. | Close contact between the host cavity and the guest leads to favorable interactions. |
| Steric Hrance | Repulsive forces that dictate shape complementarity. | The methyl groups act as steric guides, ensuring only guests of a specific size and shape can bind effectively. |
This compound as a Probe for Intermolecular Interaction Studies
This compound's distinctive structural and electronic characteristics make it a valuable tool for investigating intermolecular interactions. These non-covalent forces, including van der Waals forces, π-π stacking, and hydrophobic interactions, are fundamental to molecular recognition, self-assembly, and various biological processes. taylorandfrancis.comwikipedia.orgwikipedia.org The study of these interactions is a cornerstone of supramolecular chemistry, which focuses on the organization of molecules into complex assemblies. neilchampnessgroup.comanu.edu.au
The utility of this compound as a probe stems from its well-defined aromatic system and the steric hindrance provided by its methyl groups. This allows for systematic studies into how molecular structure influences the strength and nature of intermolecular associations. marquette.edu In host-guest chemistry, for example, a host molecule with a specific cavity can selectively bind a guest molecule, and this compound can serve as a model guest to probe the size, shape, and chemical nature of these cavities. wikipedia.orgmdpi.com
Research in this area often employs spectroscopic and analytical techniques to quantify the interactions between this compound and other molecules. By observing changes in spectroscopic signals (e.g., UV-Vis, NMR) or other physical properties upon complex formation, researchers can deduce the strength and geometry of the intermolecular bonds. marquette.eduroyalholloway.ac.uk
A notable area of research involves the study of charge-transfer complexes. In these complexes, an electron-donating molecule interacts with an electron-accepting molecule. This compound, with its electron-rich aromatic rings, can act as an effective electron donor. Studies have investigated the formation of charge-transfer complexes between this compound and various π-acceptors. marquette.edu For instance, the interaction with acceptors like tetracyanoethylene (B109619) (TCNE) and chloranil (B122849) has been examined to understand how steric hindrance from the methyl groups affects the formation and stability of the complex. marquette.edu
The table below summarizes key findings from studies where this compound and related compounds have been used as probes for intermolecular interactions. These studies often involve comparing the behavior of this compound to that of less sterically hindered analogs to isolate the effect of the methyl groups on the interaction.
| Donor Molecule | Acceptor Molecule | Key Observation | Reference |
| This compound (HMB) | Chloranil (CA) | Weak charge-transfer complex formation observed, with an estimated intermolecular separation of 3.6 Å. | marquette.edu |
| Hexaethylbenzene (HEB) | Chloranil (CA) | Molecular modeling predicts a larger separation of 4.5 Å, suggesting weaker interaction due to increased steric bulk of ethyl groups. | marquette.edu |
| Pentaethyltoluene (PET) | Tetracyanoethylene (TCNE) | Formation of a blue complex was observed, but with a significantly lower association constant and molar absorptivity compared to HMB, indicating steric hindrance from the ethyl groups. | marquette.edu |
| p,p'-Dimethylbiphenyl (T-T) | Chloranil (CA) | Very weak association was indicated, with a low association constant (KDA = 0.09 M⁻¹). | marquette.edu |
These studies demonstrate how systematic modifications to the structure of biphenyl derivatives, such as the degree of methylation, provide valuable insights into the nature of non-covalent interactions. The use of this compound as a probe continues to contribute to a deeper understanding of the fundamental forces that govern molecular assembly and recognition. rsc.org
Q & A
Q. What are the established synthetic routes for hexamethylbiphenyl, and how can experimental reproducibility be ensured?
this compound is typically synthesized via cross-coupling reactions such as Ullmann coupling or Suzuki-Miyaura coupling , using methyl-substituted aryl halides and organoboron reagents. To ensure reproducibility, document reaction parameters (e.g., temperature, catalyst loading, solvent purity) and validate intermediates using spectroscopic methods. Reference experimental protocols from peer-reviewed studies for reagent ratios and purification steps .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and purity profiles?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For confirming methyl group positions and biphenyl backbone integrity.
- Gas Chromatography-Mass Spectrometry (GC-MS) : To assess purity and detect volatile byproducts.
- X-ray Crystallography : For definitive structural elucidation, particularly in crystalline derivatives. Report instrument calibration details and reference standard spectra (e.g., NIST databases) for comparative analysis .
Q. How should this compound be stored to maintain stability in laboratory settings?
Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation. Use amber glass vials to limit photodegradation. Periodically validate stability via HPLC or GC-MS to detect decomposition products, especially in long-term studies .
Advanced Research Questions
Q. How can researchers design controlled experiments to isolate this compound’s reactivity from confounding variables?
Implement a split-plot experimental design to test variables like solvent polarity, catalyst type, and temperature. Use negative controls (e.g., unsubstituted biphenyl) to differentiate methyl group effects. Statistical tools (ANOVA) can identify significant interactions. Pre-register protocols to minimize bias .
Q. What methodologies are recommended for resolving contradictions in reported physicochemical properties of this compound?
Conduct a systematic review using databases like PubMed and SciFinder, prioritizing studies with rigorous validation (e.g., independent replication, high-purity standards). Apply meta-analysis to reconcile discrepancies in melting points or solubility data, accounting for measurement techniques (e.g., DSC vs. capillary methods) .
Q. How can computational modeling enhance the understanding of this compound’s electronic and steric properties?
Use Density Functional Theory (DFT) to calculate HOMO-LUMO gaps and methyl group torsional barriers. Validate models against experimental data (e.g., UV-Vis spectra, crystallographic bond lengths). Leverage NIST thermochemical databases for benchmarking .
Q. What strategies optimize reaction yields for this compound derivatives in sterically hindered environments?
Employ Design of Experiments (DOE) to screen catalysts (e.g., Pd/C vs. Ni-based systems) and solvents (e.g., DMF vs. THF). Monitor steric effects via Hammett plots or substituent parameter analysis. High-throughput screening can identify optimal conditions for bulky substituents .
Q. How can this compound be adapted for cross-disciplinary applications (e.g., materials science or medicinal chemistry)?
For materials science, explore its use as a liquid crystal precursor by modifying methyl group symmetry. In medicinal chemistry, derivatize the biphenyl core with pharmacophores and assess bioavailability via logP measurements. Collaborate with computational chemists to predict ADMET profiles .
Q. Methodological Notes
- Literature Searches : Follow EPA’s HERO database protocols for comprehensive retrieval of toxicological and synthetic data .
- Data Reporting : Adhere to ICMJE guidelines for chemical characterization, including batch numbers and purity thresholds .
- Ethical Replication : Share raw data and protocols in supplementary materials to facilitate independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
